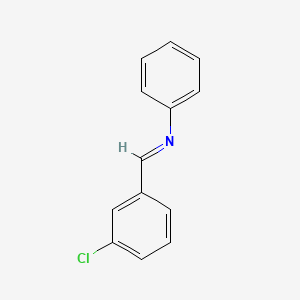
m-Chlorobenzylideneaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Chlorobenzylideneaniline: is an organic compound that belongs to the class of benzylideneanilines It is characterized by the presence of a chlorinated benzylidene group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Chlorobenzylideneaniline typically involves the condensation reaction between m-chlorobenzaldehyde and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, one common method involves mixing m-chlorobenzaldehyde with aniline in the presence of an acid catalyst, such as hydrochloric acid, and heating the mixture to promote the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: m-Chlorobenzylideneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of m-chlorobenzylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of m-chlorobenzylamine.
Substitution: Formation of substituted benzylideneanilines.
Aplicaciones Científicas De Investigación
m-Chlorobenzylideneaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of m-Chlorobenzylideneaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
p-Chlorobenzylideneaniline: Similar structure but with the chlorine atom in the para position.
m-Bromobenzylideneaniline: Similar structure with a bromine atom instead of chlorine.
p-Bromobenzylideneaniline: Similar structure with a bromine atom in the para position.
Uniqueness: m-Chlorobenzylideneaniline is unique due to the specific positioning of the chlorine atom in the meta position, which influences its chemical reactivity and biological activity. The meta position can lead to different steric and electronic effects compared to para-substituted analogs, resulting in distinct properties and applications .
Propiedades
Fórmula molecular |
C13H10ClN |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H |
Clave InChI |
FCZGBIHFKVIXTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




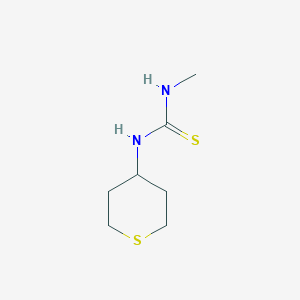
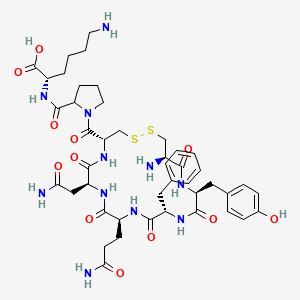
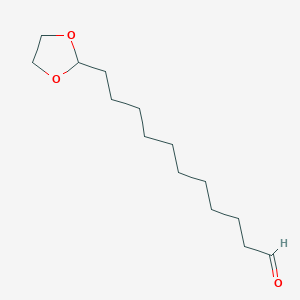
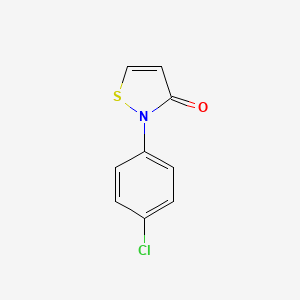
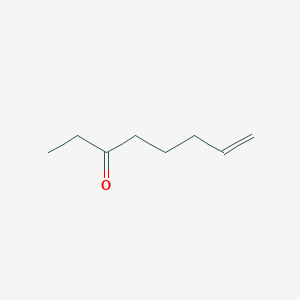
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
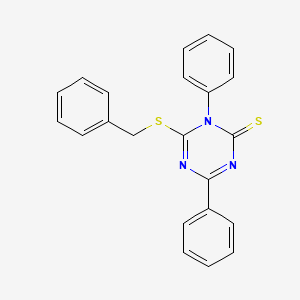
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
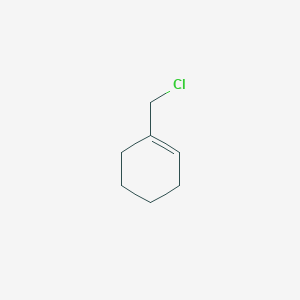

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
